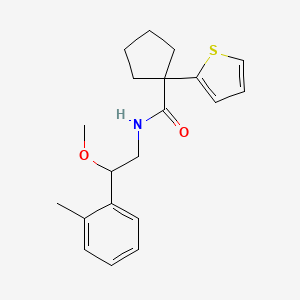

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest falls within the broader category of cyclopentanecarboxamide derivatives. These compounds have been synthesized and studied for various properties including structural, chemical, and physical aspects. While the specific compound "N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is not directly mentioned, insights can be drawn from related research in the area of N-substituted cyclopentanecarboxamide derivatives and their synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

Synthesis of cyclopentanecarboxamide derivatives often involves the combination of specific aryl and alkyl groups with cyclopentanecarboxamide backbones. For instance, the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been documented, highlighting methods that could be applicable to the compound (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

Molecular structure analysis, including crystallographic studies, provides insight into the conformation, bonding patterns, and overall geometry of these compounds. Studies on similar compounds have used X-ray diffraction to elucidate structural details, which could be relevant for understanding the structural configuration of "this compound" (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Reactions and Properties

The reactivity of cyclopentanecarboxamide derivatives with various reagents and under different conditions has been explored. For example, the reaction of cyclopentanone with carbon disulfide and glycine esters highlights the potential for cyclopentanecarboxamide derivatives to undergo transformations under specific reaction conditions (Fukada & Yamamoto, 1985).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Innovative Synthesis Techniques

A study demonstrated the synthesis of 2-(methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters. This process involved oxidative coupling of dithiocarboxylic acid in the presence of sulfur, glycine, alanine, and phenylalanine esters, highlighting a method of synthesizing complex derivatives involving cyclopentanone structures (Fukada & Yamamoto, 1985).

Catalytic Decomposition

The catalytic decomposition of dibenzylselenonium cyano(methoxycarbonyl)methylide by thioamides was investigated, revealing a method for obtaining selenide and tetra-substituted ethylene. This research contributes to understanding the reactivity and potential applications of selenonium ylides in chemical synthesis (Tamagaki & Hatanaka, 1976).

Material Science and Engineering

- Polymer Synthesis and Bioconjugation: Research on the reversible addition-fragmentation chain transfer (RAFT) polymerization led to the synthesis of copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers are designed for bioconjugation applications, demonstrating the versatility of such compounds in creating well-defined materials for biomedical engineering (Rossi et al., 2008).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Activities: A study on the synthesis of lignan conjugates via cyclopropanation revealed compounds with significant antimicrobial and antioxidant properties. This research underscores the potential of cyclopentanone derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-15-8-3-4-9-16(15)17(23-2)14-21-19(22)20(11-5-6-12-20)18-10-7-13-24-18/h3-4,7-10,13,17H,5-6,11-12,14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEAFVUUZBRDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)